molecular formula C9H10FI B13500742 1-Fluoro-2-iodo-4-isopropylbenzene

1-Fluoro-2-iodo-4-isopropylbenzene

Cat. No.: B13500742
M. Wt: 264.08 g/mol
InChI Key: CKANAZKFIOQIRV-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodo-4-isopropylbenzene is an organic compound with the molecular formula C₉H₁₀FI It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the 1-position, an iodine atom at the 2-position, and an isopropyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-iodo-4-isopropylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:

    Friedel-Crafts Alkylation:

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-iodo-4-isopropylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine, chlorine, or nitrating agents in the presence of catalysts.

    Nucleophilic Substitution: Strong nucleophiles such as sodium amide or potassium thiolate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation of the isopropyl group can yield a ketone .

Scientific Research Applications

1-Fluoro-2-iodo-4-isopropylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in radiolabeling for positron emission tomography (PET) imaging due to the presence of the iodine atom.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 1-Fluoro-2-iodo-4-isopropylbenzene exerts its effects depends on the specific application. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of the fluorine and iodine atoms influences the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-2-iodo-4-isopropylbenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. The presence of both fluorine and iodine atoms allows for versatile reactivity in both electrophilic and nucleophilic substitution reactions, while the isopropyl group provides steric hindrance that can influence the selectivity of these reactions .

Properties

Molecular Formula

C9H10FI

Molecular Weight

264.08 g/mol

IUPAC Name

1-fluoro-2-iodo-4-propan-2-ylbenzene

InChI

InChI=1S/C9H10FI/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3

InChI Key

CKANAZKFIOQIRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)F)I

Origin of Product

United States

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